

# comparison of aminosilane precursors for atomic layer deposition

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A Comparative Guide to Aminosilane Precursors for Atomic Layer Deposition

For researchers, scientists, and professionals in drug development and materials science, the precise deposition of thin films is paramount. Atomic Layer Deposition (ALD) offers unparalleled control over film thickness and conformality at the atomic scale. Within the ALD landscape, aminosilane precursors have gained prominence for depositing high-quality silicon-based films, such as silicon dioxide (SiO<sub>2</sub>) and silicon nitride (SiN<sub>x</sub>), offering a safer and less corrosive alternative to chlorosilanes.[1] The choice of aminosilane precursor is a critical decision that directly influences the ALD process window, growth rate, and the ultimate properties of the deposited film. This guide provides an objective comparison of common aminosilane precursors, supported by experimental data, to inform the selection process for specific research and development applications.

## Performance Comparison of Aminosilane Precursors

The performance of aminosilane precursors in ALD is largely dictated by their molecular structure, specifically the number of amino ligands and the steric hindrance of the alkyl groups attached to the amine.[1] These factors influence the precursor's reactivity, thermal stability, and surface chemistry during the ALD cycle. This comparison focuses on four widely studied aminosilane precursors: Bis(tert-butylamino)silane (BTBAS), Bis(diethylamino)silane (BDEAS), Tris(dimethylamino)silane (TDMAS), and Di(sec-butylamino)silane (DSBAS).



#### Silicon Dioxide (SiO<sub>2</sub>) Deposition

For the deposition of silicon dioxide, bis-aminosilanes such as BTBAS and BDEAS generally exhibit superior performance compared to tris-aminosilanes like TDMAS.[1][2]

- BTBAS is notable for its wide ALD temperature window, which can range from below 300°C to over 500°C.[1][2] This broad process window provides flexibility in experimental design.
- BDEAS also demonstrates good ALD performance for SiO<sub>2</sub> deposition.
- TDMAS, a tris-aminosilane, has been shown to have a more limited ALD window and can lead to higher carbon incorporation in the resulting films, which is often undesirable.[1][2] The third amine substituent can hinder the self-limiting nature of the ALD process, resulting in poorer film quality.[2]

Theoretical studies comparing DIPAS (diisopropylaminosilane), BDEAS, and TDMAS for SiO<sub>2</sub> ALD on a tungsten oxide surface indicated that BDEAS has the lowest energy barrier for the rate-determining step, suggesting a faster growth rate.[3] However, the byproducts of DIPAS decomposition were found to have a weaker binding strength to the surface, which could lead to lower impurity levels in the final film.[3]

#### Silicon Nitride (SiN<sub>x</sub>) Deposition

The choice of precursor for silicon nitride deposition is highly dependent on the desired film properties and the deposition technique, particularly for plasma-enhanced ALD (PEALD).

- DSBAS, a mono-aminosilane, has demonstrated superior performance in PEALD of SiN<sub>x</sub>, yielding films with higher density, lower wet etch rates, and minimal carbon contamination when compared to bis-aminosilane counterparts like BTBAS.[1][4][5] At all tested process temperatures (100, 200, and 300 °C), SiN<sub>x</sub> films deposited using DSBAS exhibited lower surface roughness, higher film density, a lower wet etch rate, improved electrical characteristics, and a higher growth rate than those deposited using BTBAS.[4][5]
- BTBAS is also a commonly used precursor for SiN<sub>x</sub> deposition. High-quality SiN<sub>x</sub> films have been deposited using BTBAS and an N<sub>2</sub> plasma, achieving high film density (2.8 g/cm<sup>3</sup>) and low wet etch rates (0.2 nm/min) at 400°C. However, carbon contamination can increase at



lower deposition temperatures. The larger size of the BTBAS molecule can also lead to steric hindrance effects, resulting in a lower growth per cycle (GPC).[6]

 BDEAS has been used for the atmospheric-pressure PE-spatial-ALD of SiN<sub>x</sub> at low temperatures (≤ 250 °C).[7]

## **Quantitative Data Summary**

The following table summarizes key performance metrics for different aminosilane precursors based on available experimental data.

Precurs or	Film Type	Depositi on Temper ature (°C)	Growth Per Cycle (Å/cycle )	Film Density (g/cm³)	Wet Etch Rate (nm/min	Carbon Content (%)	Refracti ve Index
BTBAS	SiO <sub>2</sub>	300 - 525	~1.0 - 1.1	-	-	-	~1.46
BDEAS	SiO <sub>2</sub>	300 - 500+	~0.9 - 1.0	-	-	-	~1.46
TDMAS	SiO <sub>2</sub>	300+	~0.5 - 0.6	-	-	High	< 1.46
BTBAS	SiN <sub>x</sub> (PEALD)	400	-	2.8	0.2	< 2	-
BTBAS	SiN <sub>x</sub> (PEALD)	200	-	-	-	~10	-
DSBAS	SiN <sub>×</sub> (PEALD)	300	Higher than BTBAS	Higher than BTBAS	≤ 2	Below XPS detection limit	-
BDEAS	SiN× (PE- spatial- ALD)	150-250	0.19 - 0.31	-	-	13.7 (at 200°C)	-



Note: The data presented is a compilation from various sources and experimental conditions may vary. Direct comparison should be made with caution.

#### **Experimental Protocols**

A generalized experimental protocol for the ALD of silicon-based thin films using aminosilane precursors is outlined below. Specific parameters will vary depending on the precursor, reactant, and desired film properties.

#### **Generalized ALD Cycle**

A typical ALD cycle consists of four sequential steps:

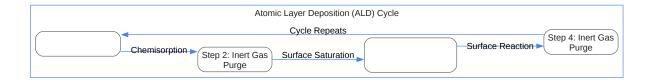
- Precursor Pulse: The aminosilane precursor vapor is introduced into the reactor chamber for a specific duration (e.g., 0.5 to 3 seconds). The precursor chemisorbs onto the substrate surface in a self-limiting reaction.[1]
- Purge/Evacuation: Excess, non-reacted precursor and any gaseous byproducts are removed from the chamber by purging with an inert gas (e.g., Ar or N<sub>2</sub>) and/or evacuating the chamber.[1]
- Reactant Pulse: A co-reactant (e.g., ozone for SiO<sub>2</sub>, N<sub>2</sub> plasma for SiN<sub>x</sub>) is pulsed into the chamber to react with the chemisorbed precursor layer, forming the desired thin film material.
- Purge/Evacuation: Gaseous byproducts from the reaction are removed by purging with an inert gas and/or evacuating the chamber.

This four-step cycle is repeated to grow the film to the desired thickness.

## Visualizing the ALD Process

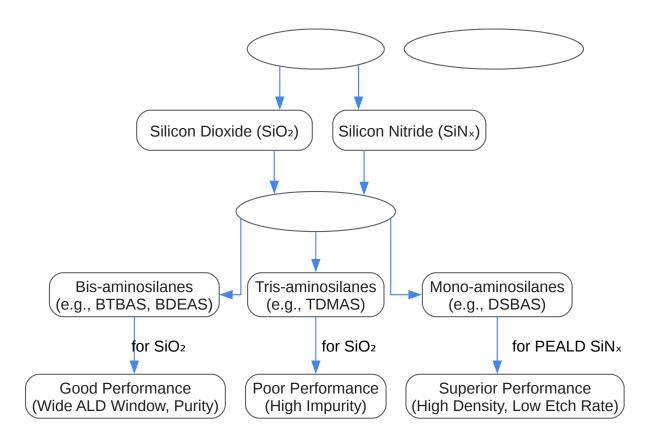
The following diagrams illustrate the fundamental ALD cycle and the logical relationship in selecting a precursor based on the desired film.





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Caption: A typical four-step Atomic Layer Deposition (ALD) cycle.



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Caption: Precursor selection guide based on desired film type.



#### Conclusion

The selection of an aminosilane precursor is a critical parameter in the ALD of silicon-based thin films. For SiO<sub>2</sub> deposition, bis-aminosilanes like BTBAS and BDEAS generally offer a good balance of reactivity and film quality, while tris-aminosilanes like TDMAS may lead to higher impurity levels.[1] For high-quality PEALD of SiN<sub>x</sub>, mono-aminosilanes such as DSBAS have demonstrated superior performance, yielding films with higher density, lower etch rates, and minimal carbon contamination compared to bis-aminosilane counterparts like BTBAS.[1][4][5] The provided data and experimental guidelines serve as a valuable resource for researchers and engineers in selecting and optimizing aminosilane-based ALD processes for their specific needs.

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